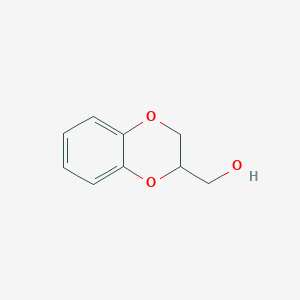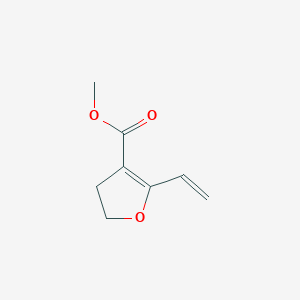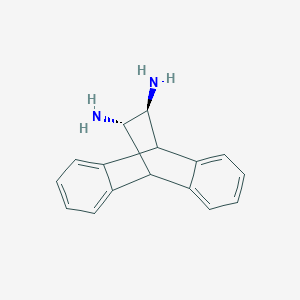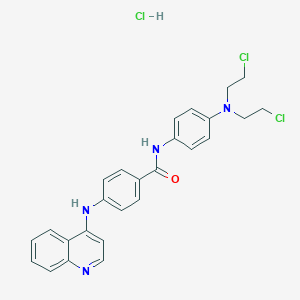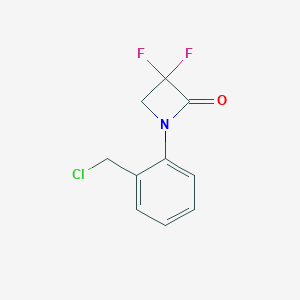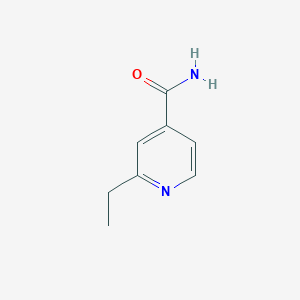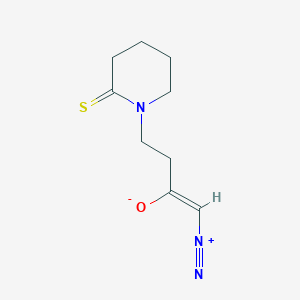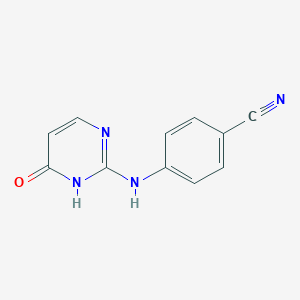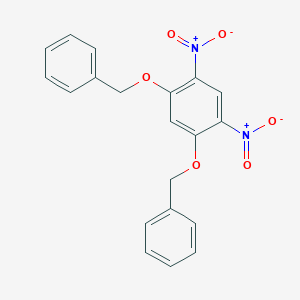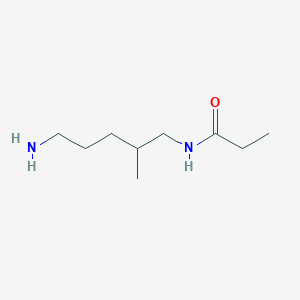
N-(5-Amino-2-methylpentyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-Amino-2-methylpentyl)propanamide, also known as AMPA, is a chemical compound with the molecular formula C9H20N2O. It is a white crystalline powder that is soluble in water and ethanol. AMPA is a derivative of the amino acid valine and has been the subject of scientific research due to its potential therapeutic applications.
作用機序
N-(5-Amino-2-methylpentyl)propanamide acts as a modulator of the glutamate receptor, specifically the N-(5-Amino-2-methylpentyl)propanamide receptor, which is responsible for mediating fast synaptic transmission in the central nervous system. By binding to this receptor, N-(5-Amino-2-methylpentyl)propanamide can enhance the release of neurotransmitters such as dopamine and serotonin, which are involved in regulating mood and behavior.
Biochemical and Physiological Effects:
N-(5-Amino-2-methylpentyl)propanamide has been found to have a range of biochemical and physiological effects. It has been shown to increase the production of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. Additionally, N-(5-Amino-2-methylpentyl)propanamide has been found to increase the activity of antioxidant enzymes, which protect against oxidative stress and inflammation.
実験室実験の利点と制限
N-(5-Amino-2-methylpentyl)propanamide has several advantages as a research tool. It is readily available and easy to synthesize, making it a cost-effective option for laboratory experiments. Additionally, its neuroprotective and anticancer properties make it a promising candidate for further investigation. However, there are also limitations to using N-(5-Amino-2-methylpentyl)propanamide in laboratory experiments. Its effects may be dose-dependent, and there is a risk of toxicity at higher doses. Additionally, its mechanism of action may be complex and not fully understood.
将来の方向性
There are several future directions in the research of N-(5-Amino-2-methylpentyl)propanamide. One area of interest is in the development of novel drug therapies for neurodegenerative diseases. Additionally, further investigation into the anticancer properties of N-(5-Amino-2-methylpentyl)propanamide may lead to the development of new cancer treatments. Finally, the mechanism of action of N-(5-Amino-2-methylpentyl)propanamide and its effects on neurotransmitter release and neuronal function require further study to fully understand its potential therapeutic applications.
合成法
N-(5-Amino-2-methylpentyl)propanamide can be synthesized through a multistep process involving the reaction of valine with acrylonitrile, followed by reduction and amidation. This method has been optimized for high yield and purity.
科学的研究の応用
N-(5-Amino-2-methylpentyl)propanamide has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to have neuroprotective effects in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, N-(5-Amino-2-methylpentyl)propanamide has been investigated for its potential in treating cancer, as it has been found to inhibit the growth of cancer cells.
特性
CAS番号 |
139423-38-4 |
|---|---|
製品名 |
N-(5-Amino-2-methylpentyl)propanamide |
分子式 |
C9H20N2O |
分子量 |
172.27 g/mol |
IUPAC名 |
N-(5-amino-2-methylpentyl)propanamide |
InChI |
InChI=1S/C9H20N2O/c1-3-9(12)11-7-8(2)5-4-6-10/h8H,3-7,10H2,1-2H3,(H,11,12) |
InChIキー |
RFCVGWLCBKGLOJ-UHFFFAOYSA-N |
SMILES |
CCC(=O)NCC(C)CCCN |
正規SMILES |
CCC(=O)NCC(C)CCCN |
同義語 |
Propanamide, N-(5-amino-2-methylpentyl)- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



